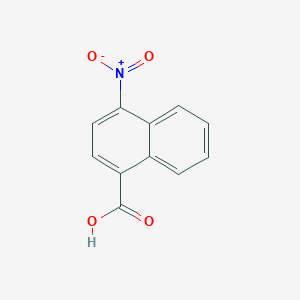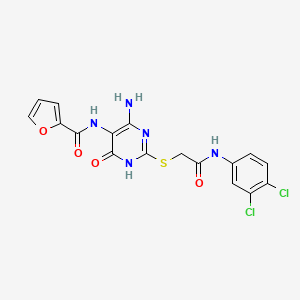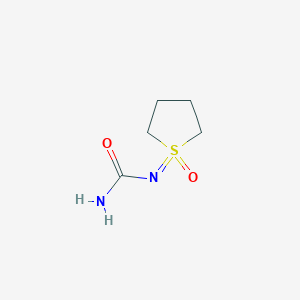
4-Nitro-1-naphthoic acid
Vue d'ensemble
Description
4-Nitro-1-naphthoic acid is a chemical compound with the molecular formula C11H7NO4 . It is also known by other names such as 4-Nitronaphthalene-1-carboxylic acid and 4-nitronaphthalic acid . The molecular weight of this compound is 217.18 g/mol .
Synthesis Analysis
The synthesis of this compound or its derivatives involves the use of novel compounds . A process for the preparation of 4-acetyl-1-naphthoic acid or its derivatives has been described in a patent . The synthesis involves the use of 1-acetonaphthone, DMSO, I2, and chlorobenzene solvent .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a nitro group (NO2) and a carboxylic acid group (COOH) attached to a naphthalene ring . The InChI representation of the molecule isInChI=1S/C11H7NO4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H,(H,13,14) . Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass and the monoisotopic mass of the compound are 217.03750770 g/mol . The topological polar surface area of the compound is 83.1 Ų .Applications De Recherche Scientifique
Nitrite Detection and Removal from Wastewater A study by Awual et al. (2019) developed a functionalized material using 4-nitro-1-naphthylamine ligand for the efficient monitoring and removal of nitrite from water samples. This material demonstrated high selectivity and adsorption capacity for nitrite ions, offering a promising solution for nitrite contamination in wastewater treatment processes (Awual et al., 2019).
Fluorescent Receptors for Picric Acid Detection Chahal and Sankar (2015) utilized derivatives of 1,8-naphthyridine, including structures related to 4-nitro-1-naphthoic acid, to create fluorescent receptors for the detection of picric acid and other nitroaromatic compounds in aqueous media. This research provides a cheap, sensitive, and environmentally friendly methodology for detecting hazardous materials (Chahal & Sankar, 2015).
Synthesis of Hydroxyphenanthrene Derivatives Paredes et al. (2002) explored the Diels–Alder reactions of 1,4-disubstituted naphthalenes, including nitro-substituted compounds, to synthesize hydroxyphenanthrene derivatives. The study highlights the influence of electron-withdrawing groups like the nitro group on the efficiency of these reactions, which is crucial for the synthesis of complex organic molecules (Paredes et al., 2002).
Excited State Intramolecular Proton Transfer Sahoo et al. (2008) investigated the excited state intramolecular proton transfer (ESIPT) in 4-nitro-1-hydroxy-2-naphthoic acid. The study provides insights into the photophysical processes of this compound, which could be relevant for the development of advanced photonic materials and sensors (Sahoo et al., 2008).
Mécanisme D'action
Target of Action
It is known that nitro-aromatic compounds like 4-nitro-1-naphthoic acid often interact with various enzymes and proteins within the cell .
Mode of Action
These reactive species can then interact with cellular components, causing various changes .
Biochemical Pathways
It is known that nitro-aromatic compounds can interfere with several cellular processes, including dna synthesis, protein function, and cellular respiration .
Pharmacokinetics
They are metabolized primarily in the liver and excreted via the kidneys .
Result of Action
Nitro-aromatic compounds are generally known to cause oxidative stress and dna damage, which can lead to cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals, pH, temperature, and light exposure can affect its stability and activity .
Propriétés
IUPAC Name |
4-nitronaphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBFFSOHVNNCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(2-Methoxyphenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2440050.png)

![tert-butyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B2440052.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)


![3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2440059.png)
![4-(4-fluorobenzyl)-1-(3-morpholin-4-yl-3-oxopropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2440062.png)

![4-Amino-3-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2440065.png)
![(E)-4-(Dimethylamino)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]but-2-enamide](/img/structure/B2440066.png)